BenchChemオンラインストアへようこそ!

1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Conformational analysis Crystallography Sulfonamide geometry

1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (molecular formula C25H26ClNO2S, molecular weight ~440.0 g/mol) is an N-sulfonylated 4-aryl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivative. This compound belongs to a scaffold class recognized in the medicinal chemistry literature as privileged for retinoic acid receptor-related orphan receptor γ (RORγ/RORc) inverse agonism , antibacterial activity via reactive oxygen species generation , and anticoagulant factor Xa inhibition.

Molecular Formula C25H26ClNO2S
Molecular Weight 440.0 g/mol
Cat. No. B11038511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC25H26ClNO2S
Molecular Weight440.0 g/mol
Structural Identifiers
SMILESCC1(CC(C2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)(C)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C25H26ClNO2S/c1-24(2)18-25(3,20-13-15-21(26)16-14-20)22-11-7-8-12-23(22)27(24)30(28,29)17-19-9-5-4-6-10-19/h4-16H,17-18H2,1-3H3
InChIKeyPBSCWBGWMFRAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Structural Identity and Compound-Class Context for Procurement Decisions


1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (molecular formula C25H26ClNO2S, molecular weight ~440.0 g/mol) is an N-sulfonylated 4-aryl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivative. This compound belongs to a scaffold class recognized in the medicinal chemistry literature as privileged for retinoic acid receptor-related orphan receptor γ (RORγ/RORc) inverse agonism [1], antibacterial activity via reactive oxygen species generation [2], and anticoagulant factor Xa inhibition [3]. Its defining structural feature—the benzylsulfonyl group at the N1 position, featuring a methylene spacer between the sulfonyl and phenyl ring—differentiates it from the more commonly referenced phenylsulfonyl (benzenesulfonyl) analog (CAS 332019-19-9, MW 426) and the tosyl analog (CAS 351191-62-3, MW 440), creating distinct conformational, electronic, and steric properties that are not interchangeable in structure-activity relationships.

Why 1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Cannot Be Interchanged with Its Phenylsulfonyl or Tosyl Analogs


Substituting 1-(benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with its phenylsulfonyl analog (CAS 332019-19-9) or tosyl analog (CAS 351191-62-3) introduces chemically non-trivial changes that propagate into biological and physicochemical readouts. The benzylsulfonyl group contains a critical methylene (-CH2-) spacer between the sulfonyl sulfur and the phenyl ring that is absent in both the phenylsulfonyl (direct S-phenyl attachment) and tosyl (direct S-(4-methylphenyl) attachment) analogs. This methylene spacer fundamentally alters the conformational landscape—the crystal structure of the closely related 1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline reveals a dihedral angle of 74.15(10)° between aromatic ring planes and a nitrogen bond-angle sum of 354.6°, consistent with a half-chair heterocyclic conformation and distinct intermolecular C-H···O hydrogen-bonding networks [1]. In the context of RORγ inverse agonism, the nature of the N-sulfonyl substituent has been established as a critical determinant of biochemical and cellular potency [2]; in antibacterial SAR, N-benzenesulfonyl derivatives show substituent-dependent shifts in minimum inhibitory concentration and reactive oxygen species generation [3]. Generic substitution without experimental verification therefore risks introducing uncontrolled variability in target engagement, potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for 1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Versus Its Closest Analogs


Structural Differentiation: Benzylsulfonyl Methylene Spacer Confers Distinct Conformational Geometry Versus Phenylsulfonyl and Tosyl Analogs

The benzylsulfonyl group in the target compound differs from the phenylsulfonyl group in CAS 332019-19-9 and the 4-methylphenylsulfonyl group in CAS 351191-62-3 by the presence of a tetrahedral methylene (-CH2-) spacer interposed between the sulfonyl sulfur atom and the phenyl ring. X-ray crystallographic analysis of the structurally simplified analog 1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline confirms that this methylene spacer produces a dihedral angle of 74.15(10)° between the planes of the two aromatic rings (the tetrahydroquinoline benzene ring and the benzyl phenyl ring), with the heterocyclic ring adopting a half-chair conformation and the nitrogen atom exhibiting a bond-angle sum of 354.6°, indicating significant pyramidalization at the sulfonamide nitrogen [1]. By contrast, quantum mechanical calculations on 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline indicate that the directly attached phenylsulfonyl group withdraws electron density from the tetrahydroquinoline ring via resonance through the S-N bond, a pathway that is geometrically disrupted by the methylene spacer in the benzylsulfonyl variant . This conformational distinction has direct implications for protein-ligand complementarity: in RORγ LBD co-crystal structures with tetrahydroquinoline-based inverse agonists such as XY039 (PDB 7XQE), the sulfonamide geometry and the orientation of the sulfonyl-attached aromatic ring are critical determinants of the interaction with the hydrophobic pocket formed by helices H3, H5, and H11 [2].

Conformational analysis Crystallography Sulfonamide geometry

RORγ Inverse Agonist Class SAR: N-Sulfonyl Substituent Is a Critical Potency Determinant

The N-sulfonylated tetrahydroquinoline scaffold is a validated pharmacophore for RORγ (RORc) inverse agonism, a therapeutic target in autoimmune diseases (psoriasis, rheumatoid arthritis) and prostate cancer. In the foundational hit-to-lead study by Fauber et al. (2015), high-throughput screening of the Genentech/Roche collection identified an N-sulfonyl-tetrahydroquinoline hit, and subsequent iterative synthesis and SAR exploration demonstrated that modifications to the N-sulfonyl substituent directly and substantially modulated both biochemical RORc inverse agonist activity (FRET assay) and cellular potency (Gal4-RORc reporter assay) [1]. More recently, Wu et al. (2024) reported 1,2,3,4-tetrahydroquinoline derivatives (e.g., XY039/13e, XY077/14a) as RORγ inverse agonists with crystallographically validated binding modes, where the N-sulfonyl aromatic group occupies a hydrophobic sub-pocket formed by RORγ LBD residues, and variations in the sulfonyl substituent directly affect the inhibitory potency against RORγ transcriptional activity and selectivity over other nuclear receptor subtypes [2]. In a separate chemical series, Sun et al. (2024) demonstrated that 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives could be optimized to achieve oral bioavailability (F = 48.1% in mice) superior to the clinical candidate GSK2981278 (F = 6.2%), with the phenylsulfonyl group being a key structural feature [3]. These class-level SAR data collectively establish that the identity of the N-sulfonyl substituent (benzylsulfonyl vs. phenylsulfonyl vs. tosyl) is not a silent structural variation—it is a primary driver of target potency, selectivity, and pharmacokinetic behavior.

RORγ inverse agonism Nuclear receptor Autoimmune disease

Physicochemical Property Differentiation: Molecular Weight, Lipophilicity, and Hydrogen-Bonding Capacity Versus Phenylsulfonyl Analog

The target compound (C25H26ClNO2S, MW ~440.0) and its tosyl analog (CAS 351191-62-3, C25H26ClNO2S, MW 440.0) are constitutional isomers sharing identical molecular formula and mass, yet differing in the connectivity of the sulfonyl group: the benzylsulfonyl variant features a CH2-SO2-Ph arrangement, while the tosyl variant features an SO2-Ph-CH3 arrangement. This constitutional isomerism produces different hydrogen-bonding capacities in the solid state: the crystal structure of 1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline reveals weak C-H···O hydrogen bonds generating C(8) and C(4) chains propagating along [100] and [010], which together form (001) sheets, with the benzyl methylene group participating as a hydrogen-bond donor [1]. The phenylsulfonyl analog (CAS 332019-19-9, MW 426) lacks both the methylene spacer and the additional carbon atom, making it 14 Da lighter— a difference that can be significant for mass spectrometry-based screening and metabolic profiling . Furthermore, the benzylsulfonyl group is known in synthetic chemistry as a protecting group (Bns) for phenols that exhibits stability under a range of reaction conditions distinct from those tolerated by phenylsulfonyl-protected substrates, providing orthogonal synthetic utility [2].

Lipophilicity Solubility Crystal engineering

Antibacterial Class-Level Evidence: Substituent Identity on the Sulfonamide Modulates Antimicrobial Potency and Reactive Oxygen Species Generation

N-Benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated bactericidal activity against both methicillin-susceptible Staphylococcus aureus (ATCC 29213) and methicillin-resistant S. aureus (MRSA, ATCC 43300), with transmission electron microscopy confirming disrupted membrane architecture and fluorescence-based assays revealing increased intracellular reactive oxygen species (ROS) levels relative to untreated controls [1]. Critically, within this chemical class, the substituent on the sulfonamide modulates both the spectrum and potency of antibacterial activity: the analogue 4-NH2BS-THQ (bearing a 4-amino substituent on the benzenesulfonyl ring) demonstrated a broader spectrum of activity than the parent BS-THQ, with a minimum inhibitory concentration (MIC) of 100 µg/mL against reference strains of S. aureus, Escherichia coli, and Pseudomonas aeruginosa, whereas BS-THQ showed activity primarily against Gram-positive strains [1]. This demonstrates that modifications to the N-sulfonyl substituent—including the type of aromatic group and its attachment mode—can shift both the antibacterial potency and the Gram-positive/Gram-negative selectivity profile. The benzylsulfonyl group, with its methylene spacer altering the electronic and steric presentation of the phenyl ring, represents a distinct chemical perturbation within this SAR landscape.

Antibacterial MRSA Reactive oxygen species

Recommended Application Scenarios for 1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Based on Available Evidence


RORγ Inverse Agonist Lead Optimization: Exploring the N-Benzylsulfonyl Vector for Improved Potency and Selectivity

The N-sulfonylated tetrahydroquinoline scaffold is a clinically validated pharmacophore for RORγ inverse agonism, with GSK2981278 having reached clinical evaluation for plaque psoriasis [1]. The benzylsulfonyl variant introduces a methylene spacer that alters the geometry and electronics of the sulfonamide-aromatic interaction, a region that SAR studies have identified as a key potency determinant [2]. Procurement of this specific compound enables medicinal chemistry teams to probe whether the benzylsulfonyl group—with its distinct torsional profile and increased lipophilicity—can improve biochemical IC50, cellular potency in Gal4-RORγ reporter assays, or selectivity over RORα and RORβ relative to existing phenylsulfonyl lead compounds. The availability of RORγ LBD co-crystal structures (e.g., PDB 7XQE with compound XY039) provides a structural framework for rational design of benzylsulfonyl-containing analogs [3].

Crystal Engineering and Solid-State Interaction Studies Using a Conformationally Distinct Sulfonamide

The crystal structure of the closely related 1-(benzylsulfonyl)-1,2,3,4-tetrahydroquinoline reveals a defined hydrogen-bonding architecture featuring weak C-H···O interactions that generate C(8) and C(4) chains along crystallographic axes, forming (001) sheets—a packing motif that is directly attributable to the benzyl methylene group acting as a hydrogen-bond donor [4]. The target compound, bearing additional 4-(4-chlorophenyl) and 2,2,4-trimethyl substituents, presents an opportunity to study how these bulky hydrophobic groups modulate the crystal packing established by the benzylsulfonyl-tetrahydroquinoline core. This makes the compound suitable for systematic crystal engineering studies comparing benzylsulfonyl vs. phenylsulfonyl solid-state architectures.

Antibacterial Screening with a Focus on Gram-Positive vs. Gram-Negative Spectrum Differentiation

The N-benzenesulfonyl tetrahydroquinoline class has demonstrated bactericidal activity against S. aureus and MRSA via a membrane-disrupting, ROS-dependent mechanism, with the spectrum of activity being sensitive to the nature of the sulfonamide substituent [5]. The benzylsulfonyl analog—with its increased lipophilicity from the methylene spacer—represents a chemically logical extension of the antibacterial SAR. Screening this compound against ESKAPE pathogen panels, with particular attention to MIC values against MRSA, E. coli, and P. aeruginosa, would directly test whether the benzylsulfonyl modification expands or contracts the antibacterial spectrum relative to the benzenesulfonyl parent.

Chemical Biology Probe Development: Orthogonal Reactivity via the Benzylsulfonyl Protecting Group

The benzylsulfonyl (Bns) group is documented in synthetic methodology as a protecting group for phenols that is stable under acidic, basic, and oxidative conditions but can be selectively cleaved under specific conditions (e.g., AlCl3/thioanisole or Mg/MeOH) that leave phenylsulfonyl groups intact [6]. This orthogonal reactivity profile makes 1-(benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline a potentially valuable intermediate in prodrug design or in the construction of chemical biology probes where controlled, traceless release of the free tetrahydroquinoline NH is desired under conditions that preserve other sulfonamide functionalities.

Quote Request

Request a Quote for 1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.